3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione
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Overview
Description
3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromene core with a bromoanilino substituent, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione typically involves the condensation of 4-bromoaniline with a suitable chromene derivative under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted anilines or other derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Z)-(4-chloroanilino)methylidene]-2H-chromene-2,4-dione
- 3-[(Z)-(4-fluoroanilino)methylidene]-2H-chromene-2,4-dione
- 3-[(Z)-(4-methoxyanilino)methylidene]-2H-chromene-2,4-dione
Uniqueness
3-[(Z)-(4-bromoanilino)methylidene]-2H-chromene-2,4-dione is unique due to the presence of the bromoanilino group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for further chemical modifications. Additionally, the compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a valuable subject for research and development.
Properties
IUPAC Name |
3-[(4-bromophenyl)iminomethyl]-4-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-10-5-7-11(8-6-10)18-9-13-15(19)12-3-1-2-4-14(12)21-16(13)20/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAPZBNQGGGQQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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